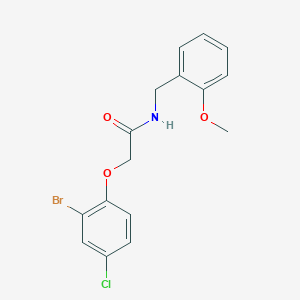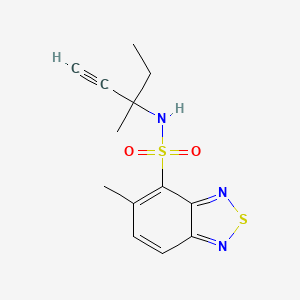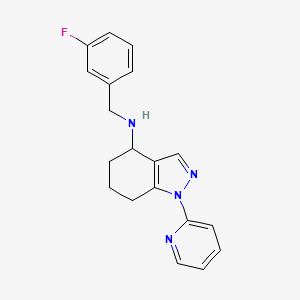
2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide, also known as BCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCA is a member of the family of acetamide compounds and has been shown to have a range of biochemical and physiological effects.
Scientific Research Applications
2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide has been shown to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide as a tool for studying protein-protein interactions. 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide has been shown to bind to the SH3 domain of the protein Grb2, which is involved in a number of signaling pathways. By using 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide as a probe, researchers can study the interactions between Grb2 and other proteins in these pathways.
In addition to its use as a tool for studying protein-protein interactions, 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide has also been investigated for its potential as a therapeutic agent. 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide has been shown to have anti-inflammatory properties and has been investigated as a potential treatment for diseases such as rheumatoid arthritis and multiple sclerosis.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide is not fully understood, but it is believed to involve the binding of 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide to specific proteins or protein domains. As mentioned previously, 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide has been shown to bind to the SH3 domain of Grb2. This binding may disrupt the interactions between Grb2 and other proteins, leading to downstream effects on signaling pathways.
Biochemical and Physiological Effects
2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory properties, 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide has been shown to inhibit the growth of cancer cells in vitro. 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide has also been investigated for its potential as an antifungal agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide in lab experiments is its high purity. The synthesis method for 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide has been optimized for high yield and purity, making it a reliable tool for studying protein-protein interactions. However, one limitation of using 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide is that it may not be suitable for all applications. For example, 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide may not be effective in studying protein-protein interactions that do not involve the SH3 domain of Grb2.
Future Directions
There are a number of future directions for research involving 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide. One area of research involves the development of new probes based on the structure of 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide. By modifying the structure of 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide, researchers may be able to develop probes that are more specific for different protein domains.
Another area of research involves the investigation of the potential therapeutic applications of 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide. While 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide has been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells in vitro, more research is needed to determine its potential as a therapeutic agent in vivo.
Conclusion
In conclusion, 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide has been shown to have a range of biochemical and physiological effects and has been investigated as a tool for studying protein-protein interactions and as a potential therapeutic agent. While there are limitations to using 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide in certain applications, its high purity and reliability make it a valuable tool for scientific research.
Synthesis Methods
The synthesis of 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide involves the reaction of 2-bromo-4-chlorophenol with 2-methoxybenzylamine, followed by the addition of acetic anhydride and acetic acid. The resulting product is purified through recrystallization to yield 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide in high purity. This synthesis method has been optimized for high yield and purity, making 2-(2-bromo-4-chlorophenoxy)-N-(2-methoxybenzyl)acetamide a readily available compound for scientific research.
properties
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO3/c1-21-14-5-3-2-4-11(14)9-19-16(20)10-22-15-7-6-12(18)8-13(15)17/h2-8H,9-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMZWSNVNXAALD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)COC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,5-dimethyl-4-[(4-nitro-7-oxo-1,3,5-cycloheptatrien-1-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B6003537.png)
![N~1~-(2-bromophenyl)-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6003560.png)

![1-cyclopentyl-4-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B6003571.png)
![2-[4-(2,5-dimethylbenzyl)-1-(2,2-dimethylpropyl)-2-piperazinyl]ethanol](/img/structure/B6003578.png)
![1-(3-pyridinylmethyl)-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6003582.png)
![6-[(2-methoxyphenoxy)methyl]-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6003591.png)
![N~1~-(2,4-dimethylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6003596.png)
![ethyl 1-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}-3-piperidinecarboxylate](/img/structure/B6003622.png)
![2-[4-isopropyl-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6003626.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(2,6-dimethylphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B6003633.png)
![methyl 4-({[6-(2-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}amino)butanoate](/img/structure/B6003645.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(2-furylmethyl)-3-piperidinyl]propanamide](/img/structure/B6003647.png)